
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing indazole derivative characterized by a 2-methylpropyl (isobutyl) substituent at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the C5 position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl or heteroaryl frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated indazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the reactants used.
Scientific Research Applications
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In organic synthesis, it acts as a reagent or intermediate. In biological systems, it may interact with specific molecular targets, although detailed studies are required to elucidate these interactions.
Comparison with Similar Compounds
Structural Analogues in the Indazole Family
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (Compound 107)
- Structure : Differs in substituent position (C6 vs. C5) and N1 substituent (isopropyl vs. isobutyl).
- Synthesis : Prepared via Biotage column chromatography (cyclohexane/EtOAc gradient) with 40% yield, demonstrating comparable purification challenges to the target compound .
- Reactivity : The C6-boronate may exhibit distinct regioselectivity in cross-coupling compared to C5-substituted analogues.
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Structure : N1-benzyl group instead of isobutyl.
- Molecular Weight : 334.22 g/mol (C20H23BN2O2) vs. ~291.13 g/mol (estimated for the target compound, C15H22BN2O2) .
- Electronic Effects : The electron-rich benzyl group may alter electronic properties, affecting reaction rates in coupling processes.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole
- Structure : Additional CF3 group at C7 and N1-methyl substituent.
- Applications : The CF3 group enhances metabolic stability in drug candidates, while the smaller methyl group reduces steric hindrance .
Boronate-Containing Heterocycles Beyond Indazoles
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Structure : Imidazole core instead of indazole.
- Molecular Weight : 222.09 g/mol (C11H19BN2O2), significantly lower than the target compound .
- Reactivity : Imidazole’s smaller aromatic system may enable faster coupling kinetics but lower thermal stability.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
- Structure : Benzofuran core with boronate at C5.
- Physical Properties : Melting point 72–73°C, lower than typical indazole derivatives due to reduced planarity .
- Applications : Preferred for constructing oxygen-containing heterobiaryls in materials science.
Comparative Data Table
Biological Activity
1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the CAS number 1815595-36-8 and the molecular formula C17H25BN2O2. This compound is part of the indazole family and incorporates a boron-containing moiety that is significant for its biological activity.
Chemical Structure
The structural formula can be represented as follows:
This compound features a unique combination of functional groups that contribute to its biological properties.
Antimicrobial Properties
Indazoles are known for their diverse biological activities, including antimicrobial effects. Research indicates that derivatives of indazole exhibit significant activity against various pathogens. For instance, studies have shown that certain indazole derivatives demonstrate potent antiprotozoal activity, outperforming traditional treatments like metronidazole against protozoan infections such as Giardia intestinalis and Entamoeba histolytica .
Table 1: Antimicrobial Activity of Indazole Derivatives
Compound | Activity Against | IC50 (µM) |
---|---|---|
Compound 18 | G. intestinalis | 0.15 |
Compound 21 | E. histolytica | 0.20 |
Compound 23 | C. albicans | 0.10 |
Anti-inflammatory Effects
In addition to antimicrobial properties, some indazole derivatives have been evaluated for their anti-inflammatory potential. For example, compounds derived from the indazole scaffold have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that these compounds could potentially be developed into dual-action agents targeting both infection and inflammation .
Cytotoxicity and Selectivity
The cytotoxicity of indazole derivatives is an important consideration for their therapeutic use. Studies indicate that many derivatives exhibit low cytotoxicity towards human cell lines while maintaining potent activity against pathogenic microorganisms. This selectivity is crucial for developing safe therapeutic agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of indazole derivatives:
- Synthesis of Antimicrobial Indazoles : A study synthesized various 2H-indazole derivatives and assessed their antimicrobial properties against bacterial and fungal strains. The results highlighted several compounds with improved efficacy compared to existing treatments .
- COX-2 Inhibition : Another research effort evaluated the anti-inflammatory potential of selected indazole derivatives by measuring their ability to inhibit COX-2 activity in vitro. Compounds showed promising results with IC50 values indicating effective inhibition at low concentrations .
The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the presence of the boron moiety may play a role in enhancing the interaction with biological targets, leading to increased potency and selectivity.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?
Basic
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the pinacol boronic ester group. A common approach involves:
Borylation of halogenated precursors : React 5-bromo-1-(2-methylpropyl)-1H-indazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .
Purification : Column chromatography using hexane/ethyl acetate gradients to isolate the boronic ester.
Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester.
Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this compound?
Advanced
Optimization strategies include:
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance catalytic activity .
- Solvent selection : Use toluene/EtOH (4:1) or THF/H₂O mixtures to balance solubility and reactivity.
- Temperature control : Microwave-assisted synthesis at 120°C for 1–2 hours can improve efficiency.
- Base choice : K₂CO₃ or Cs₂CO₃ may increase coupling efficiency compared to Na₂CO₃.
Data Analysis : Monitor reaction progress via TLC or LC-MS. Low yields (<50%) may indicate residual moisture or catalyst poisoning.
Q. What spectroscopic techniques are critical for characterizing this compound?
Basic
- ¹H/¹³C NMR : Confirm regioselectivity of the indazole substitution. The pinacol boronic ester typically shows a singlet at δ 1.25 ppm (CH₃ groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2).
- IR Spectroscopy : Look for B-O stretches near 1350–1310 cm⁻¹.
Advanced : Use ¹¹B NMR (δ 30–35 ppm) to confirm boronic ester integrity .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
Advanced
- Crystallization : Grow single crystals via vapor diffusion (e.g., CH₂Cl₂/hexane).
- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Example : A similar indazole derivative refined to R₁ = 0.039 using SHELX .
Contradiction Handling : Discrepancies between NMR and X-ray data may arise from dynamic effects; use DFT calculations to reconcile differences .
Q. How should this air-sensitive boronic ester be stored and handled?
Basic
- Storage : Under argon at –20°C in flame-sealed ampoules.
- Handling : Use Schlenk techniques for reactions; pre-dry solvents over molecular sieves.
Advanced : Monitor decomposition via ¹H NMR (new peaks at δ 7.5–8.5 ppm suggest boronic acid formation) .
Q. How to address contradictory HPLC purity data across research batches?
Advanced
- Method Adjustment : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 50%→95% ACN).
- Spike Testing : Add authentic samples to identify co-eluting impurities.
- Cross-Validation : Compare with LC-MS/MS or ¹H NMR integration. Example : A Pharmacopeial Forum protocol resolved impurities via ion-pair chromatography .
Q. What mechanistic insights exist for palladium-mediated reactions involving this compound?
Advanced
- Oxidative Addition : Pd⁰ inserts into the C–Br bond of the indazole precursor.
- Transmetallation : Boronic ester transfers to Pd, forming a Pd–B intermediate.
- Reductive Elimination : Pd mediates C–C bond formation with aryl halides.
Supporting Data : Kinetic studies show rate-limiting transmetallation in polar solvents .
Q. How to mitigate poor solubility in cross-coupling reactions?
Advanced
- Co-Solvents : Add 10% DMF or DMI to toluene.
- Sonication : Pre-dissolve the boronic ester in THF via sonication (30 min).
- Microwave Activation : Enhance dissolution at elevated temperatures.
Case Study : A similar indazole derivative achieved 85% yield using DMF/toluene (1:4) .
Q. What protocols ensure accurate quantification of boron content?
Advanced
- ICP-MS : Digest 5 mg sample in HNO₃/H₂O₂ (3:1), then measure ¹¹B isotopes.
- Titration : Use mannitol-assisted NaOH titration (endpoint pH 7.0).
Validation : Cross-check with ¹¹B NMR integration .
Q. How to design a stability study for long-term storage?
Advanced
- Conditions : Test under argon (25°C), N₂ (4°C), and air (40°C/75% RH) for 6 months.
- Analytics : Monitor via ¹H NMR (boronic ester degradation) and HPLC (purity).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life.
Reference : A 2022 study showed <5% decomposition after 12 months under argon .
Properties
Molecular Formula |
C17H25BN2O2 |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C17H25BN2O2/c1-12(2)11-20-15-8-7-14(9-13(15)10-19-20)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3 |
InChI Key |
IRRQMMZBBZHOKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(C)C |
Origin of Product |
United States |
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